molecular formula C14H19ClN2O2 B7886032 Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate

Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate

Cat. No.: B7886032
M. Wt: 282.76 g/mol
InChI Key: ZNUYLBNGEYBTEV-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate is a chemical compound with the molecular formula C14H19ClN2O2 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-chlorobenzoic acid and piperidine.

    Esterification: The 3-amino-5-chlorobenzoic acid is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 3-amino-5-chlorobenzoate.

    Substitution Reaction: The ethyl 3-amino-5-chlorobenzoate undergoes a substitution reaction with piperidine in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring and the amino and chloro substituents play a crucial role in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 3-Amino-4-(1-piperidinyl)benzoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    Ethyl 3-Amino-5-chlorobenzoate: Lacks the piperidine ring, which may reduce its ability to interact with certain molecular targets.

    Ethyl 3-Amino-4-(1-piperidinyl)benzoate: Similar structure but different substituents, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 3-amino-5-chloro-4-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)10-8-11(15)13(12(16)9-10)17-6-4-3-5-7-17/h8-9H,2-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUYLBNGEYBTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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